



Application Notes and Protocols for the Characterization of CTT2274

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Compound of Interest		
Compound Name:	CTT2274	
Cat. No.:	B15611944	Get Quote

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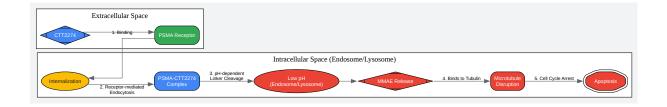
Introduction

CTT2274 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the selective delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells.[1][2][3] This document provides detailed analytical methods and protocols for the comprehensive characterization of CTT2274, aiding researchers in its preclinical evaluation. CTT2274 is comprised of a high-affinity prostate-specific membrane antigen (PSMA)-binding scaffold, a biphenyl motif, a pH-sensitive phosphoramidate linker, and the MMAE payload.[1][3] Its mechanism of action relies on the overexpression of PSMA on prostate cancer cells, leading to selective binding, internalization, and intracellular release of MMAE, thereby minimizing off-target toxicities associated with systemic administration of the free drug.[1][2]

Mechanism of Action

CTT2274's targeted delivery and activation process involves a series of sequential steps, as illustrated in the signaling pathway below.





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Caption: Mechanism of action of CTT2274.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CTT2274** based on preclinical studies.

Table 1: In Vitro Binding Affinity of CTT2274

Target	Species	IC50 (nM)
PSMA	Human	3.97[4]
PSMA	Mouse	105[4]

Table 2: In Vitro Antiproliferative Activity of CTT2274

Cell Line	Description	Concentration (nM)	Cell Viability (%)
PC3/PIP	PSMA-positive human prostate cancer	10	47.33[4]
C4-2B	PSMA-positive human prostate cancer	10	38.67[4]



Table 3: In Vivo Efficacy of CTT2274

Xenograft Model	Treatment	Dosing Schedule	Outcome
TM00298 Patient- Derived Prostate Cancer	CTT2274 (3.6 mg/kg)	Intravenous, once per week for 6 weeks	Prolonged tumor suppression and increased overall survival with no significant toxicity.[1]

Experimental Protocols

This section provides detailed protocols for the analytical characterization of CTT2274.

Physicochemical Characterization

This protocol outlines a general method for determining the purity of CTT2274.

Workflow:



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Caption: HPLC workflow for CTT2274 purity analysis.

Materials:

- CTT2274 sample
- · HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid



- · HPLC system with UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

Protocol:

- Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both mobile phases.
- Sample Preparation: Accurately weigh and dissolve **CTT2274** in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reversed-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detector: UV at 220 nm and 280 nm
 - Gradient: A suitable gradient to ensure separation of impurities, for example:
 - 0-5 min: 30% B
 - 5-25 min: 30-90% B
 - 25-30 min: 90% B
 - 30-35 min: 90-30% B
 - **35-40 min: 30% B**
- Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of
 CTT2274 as the percentage of the main peak area relative to the total peak area.

This protocol is for the confirmation of the molecular weight of CTT2274.



Materials:

- CTT2274 sample
- LC-MS/MS system with an electrospray ionization (ESI) source
- Solvents and column as described in the HPLC protocol.

Protocol:

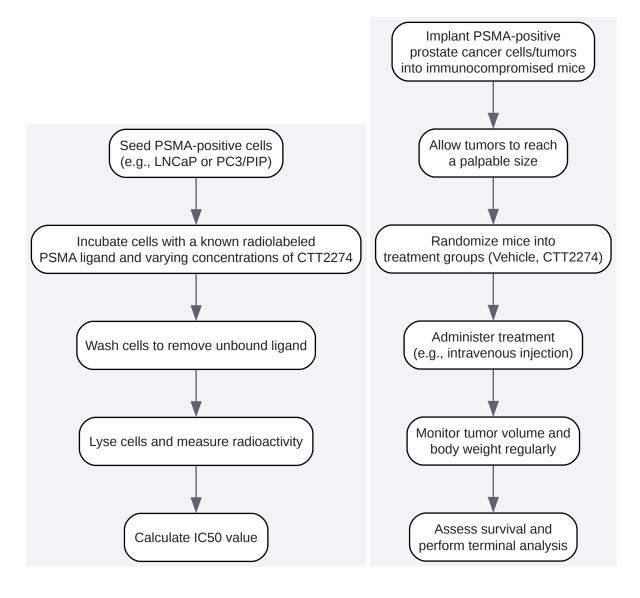
- LC Separation: Perform chromatographic separation using the HPLC conditions described above.
- MS/MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Mass Range: Scan a mass range appropriate for the expected molecular weight of CTT2274.
 - Collision Energy: Optimize to obtain characteristic fragment ions.
- Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern with the theoretical values for CTT2274.

In Vitro Biological Characterization

This protocol determines the binding affinity of **CTT2274** to the PSMA receptor.

Workflow:





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